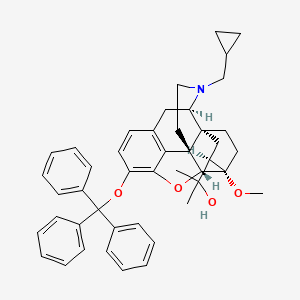

3-O-Trityl-diprenorphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

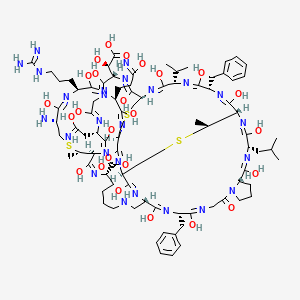

3-O-Trityl-diprenorphine is a chemical compound with the formula C45H49NO4 . It has a molecular weight of 667.87 and a predicted density of 1.28±0.1 g/cm3 .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic one-pot, two-step radiosynthesis process . This process uses a novel precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), also known as the Henriksen precursor .Molecular Structure Analysis

This compound contains a total of 108 bonds, including 59 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 24 aromatic bonds, and various ring structures .Physical And Chemical Properties Analysis

This compound has a molecular weight of 667.87 and a predicted density of 1.28±0.1 g/cm3 . Further physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Radiosyntheses for PET Imaging

3-O-Trityl-diprenorphine is utilized in the automated radiosynthesis of [6-O-methyl-11C]diprenorphine, a radioligand for studying the opioid receptor system in vivo with positron emission tomography (PET). The base-stable, acid labile trityl protecting group in this synthesis minimizes byproduct formation and enhances reproducibility (Luthra et al., 1994).

Opiate Receptor Binding Studies

Studies have used this compound derivatives to investigate opiate receptor binding both in vitro and in vivo. For instance, [3H]diprenorphine has been utilized to understand the saturability and occupancy of opiate receptor sites in various animal models, providing insights into the opioid receptor system's complexity and functionality (Sadee et al., 1982).

Autoradiographic Localization of Opiate Receptors

Radioautographic techniques using tritiated diprenorphine have enabled precise mapping of opiate receptors in rat brains. This has significantly contributed to the understanding of the anatomic distribution of receptors, revealing novel observations in receptor distribution in areas like the thalamus and periaquaductal gray matter (Pearson et al., 1980).

Visualization of Receptor Distribution in Pain Studies

This compound derivatives have been instrumental in visualizing changes in opioid receptor binding in conditions like trigeminal neuralgia. PET studies using these derivatives have shown changes in receptor occupancy and distribution, correlating with pain relief and changes in mental states like anxiety and depression (Jones et al., 1999).

Investigating Effects of Metal Ions on Opiate Receptors

Research utilizing [3H]diprenorphine has explored the impact of various metal ions on the opiate receptor. These studies have helped in understanding how elements like Ca-II, Cu-II, and Mg-II influence receptor binding rate constants and capacity, shedding light on potential physiological functions in the regulation of the opiate receptor (Sadee et al., 1982).

Understanding Opiate Receptor Function in Cardiovascular Regulation

Studies on rat hearts using [3H]diprenorphine have revealed insights into the role of opiate receptors in cardiovascular processes. These findings suggest the physiological activity of diprenorphine binding sites in the heart, potentially involved in regulating peripheral cardiovascular processes, especially under conditions like hemorrhagic shock (Krumins et al., 1985).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for 3-O-Trityl-diprenorphine involve its use in the synthesis of the popular opioid receptor radioligand 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET imaging of brain opioid receptors . This could potentially enhance the accessibility of [18F]FE-DPN for such studies .

Eigenschaften

IUPAC Name |

2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-15-methoxy-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO4/c1-41(2,47)36-28-42-23-24-44(36,48-3)40-43(42)25-26-46(29-30-19-20-30)37(42)27-31-21-22-35(39(49-40)38(31)43)50-45(32-13-7-4-8-14-32,33-15-9-5-10-16-33)34-17-11-6-12-18-34/h4-18,21-22,30,36-37,40,47H,19-20,23-29H2,1-3H3/t36-,37-,40-,42+,43+,44+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKBBYANVCGZHV-GGRBNYHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylbenz[a]anthracene-d14](/img/no-structure.png)

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)